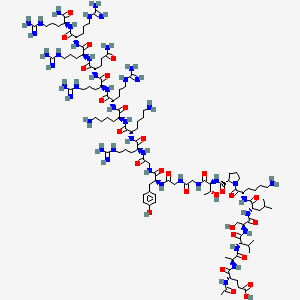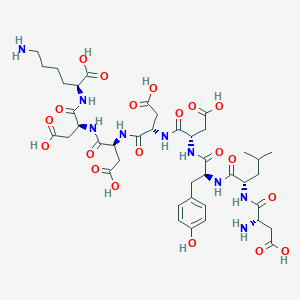
Murepavadin TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Murepavadin (TFA), a 14-amino-acid cyclic peptide, is a highly potent, specific antibiotic for the treatment of bacterial infections caused by Pseudomonas aeruginosa. Murepavadin (TFA) targets the lipopolysaccharide transport portin D .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Safety
Murepavadin TFA, a novel outer membrane protein-targeting antibiotic (OMPTA), has been studied for its pharmacokinetics and safety profile. In healthy male subjects, it showed consistent half-life, total clearance, and volume distribution across dose levels. It was well tolerated with generally mild and transient adverse events, indicating no dose-limiting toxicity (Wach, Dembowsky, & Dale, 2018).
Antimicrobial Activity
Murepavadin exhibits strong antimicrobial activity against Pseudomonas aeruginosa, including drug-resistant strains. It works by blocking the activity of the LptD protein, causing alterations in the outer membrane of P. aeruginosa. This action is significant in treating P. aeruginosa respiratory infections in cystic fibrosis patients (Díez-Aguilar et al., 2020).
Efficacy Against XDR Pseudomonas aeruginosa
Research has demonstrated murepavadin's potent activity against extensive drug-resistant (XDR) Pseudomonas aeruginosa isolates. It was found to be more effective than colistin, a commonly used antibiotic for these resistant strains, indicating its potential as a superior treatment option for hospital-acquired and ventilator-associated pneumonia (Sader et al., 2018).
Renal Function Impact
A study on the pharmacokinetics, tolerability, and safety of murepavadin in subjects with varying degrees of renal function impairment showed that its elimination is affected by renal function. This finding suggests the need for dose adjustment in subjects with impaired renal function, highlighting the importance of considering renal health in treatment planning (Dale et al., 2018).
Pharmacodynamics in Animal Models
Murepavadin has been studied in neutropenic mouse models to understand its pharmacodynamics. It effectively reduced the bacterial load in the lungs of infected mice, providing insights into the drug's efficacy and potential dosing strategies in humans (Melchers et al., 2019).
Propiedades
Fórmula molecular |
C₇₃H₁₁₂N₂₂O₁₆.C₂HF₃O₂ |
|---|---|
Peso molecular |
1667.83 |
Secuencia |
One Letter Code: Cyclo(AS-d-Pro-PTWI-Dab-Orn-d-Dab-Dab-W-Dab-Dab) |
Sinónimo |
POL7080 (TFA) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






